molecular formula C10H9Cl3O3 B1437675 Methyl 3-(2,4,6-trichlorophenoxy)propanoate CAS No. 1038975-39-1

Methyl 3-(2,4,6-trichlorophenoxy)propanoate

Cat. No. B1437675
M. Wt: 283.5 g/mol
InChI Key: VTRRSSMDVBTBMK-UHFFFAOYSA-N
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Description

“Methyl 3-(2,4,6-trichlorophenoxy)propanoate” is a chemical compound with the CAS Number: 1038975-39-1 . It has a molecular weight of 283.54 . The IUPAC name for this compound is "methyl 3-(2,4,6-trichlorophenoxy)propanoate" .


Molecular Structure Analysis

The InChI code for “Methyl 3-(2,4,6-trichlorophenoxy)propanoate” is 1S/C10H9Cl3O3/c1-15-9(14)2-3-16-10-7(12)4-6(11)5-8(10)13/h4-5H,2-3H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 3-(2,4,6-trichlorophenoxy)propanoate” is a powder that is stored at room temperature .

Scientific Research Applications

Herbicide Selectivity and Physiological Effects

Methyl 3-(2,4,6-trichlorophenoxy)propanoate, often studied in its derivative forms, has been widely researched for its use as a selective herbicide. For example, Shimabukuro et al. (1978) found that dichlofop-methyl, a derivative, functions as a strong auxin antagonist, inhibiting root growth in susceptible plants while having minimal effects on wheat. The study highlights the compound's dual mode of action, with both the methyl and free acid forms contributing to its herbicidal effect (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).

Environmental Behavior and Distribution

Jafvert et al. (1990) explored the octanol-water distributions of organic acids, including 2,4,6-trichlorophenoxyacetic acid, to understand their environmental behavior. This study provides insights into the distribution of such compounds in the environment, crucial for assessing their environmental impact (Jafvert, Westall, Grieder, & Schwarzenbach, 1990).

Degradation and Environmental Implications

Xu et al. (2013) investigated the degradation of 2,4,6-trichlorophenol by sulfate radical, noting the formation of chlorinated products and carboxylic acids. This study is significant for understanding the environmental fate and potential detoxification strategies for chlorinated pollutants (Xu, Yuan, Guo, Xiao, Cao, Wang, & Liu, 2013).

Enantioselectivity in Biocatalysis

Cipiciani, Cittadini, and Fringuelli (1998) reported on improving the enantioselectivity of Candida rugosa lipase in the kinetic resolution of racemic methyl 2-(2,4-dichlorophenoxy)propionate. The study provides insights into the biocatalytic potential of the compound, highlighting its relevance in synthetic organic chemistry (Cipiciani, Cittadini, & Fringuelli, 1998).

Detection in Biological Samples

Research by Rosales-Conrado et al. (2008) focused on the determination of chlorophenoxy acids in human urine, demonstrating the methods for detecting and analyzing these compounds in biological samples. Such studies are crucial for monitoring exposure and potential health impacts (Rosales-Conrado, León-González, Pérez-Arribas, & Polo-Díez, 2008).

Safety And Hazards

The compound has been assigned the GHS07 and GHS09 pictograms, indicating that it poses certain hazards . The hazard statements associated with it are H302, H317, H319, and H410 . Precautionary measures include avoiding contact with skin and eyes, and not ingesting or inhaling the compound .

properties

IUPAC Name

methyl 3-(2,4,6-trichlorophenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl3O3/c1-15-9(14)2-3-16-10-7(12)4-6(11)5-8(10)13/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRRSSMDVBTBMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOC1=C(C=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2,4,6-trichlorophenoxy)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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